molecular formula C21H24N2O5S2 B1227623 Temocaprilate

Temocaprilate

Cat. No.: B1227623
M. Wt: 448.6 g/mol
InChI Key: KZVWEOXAPZXAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Temocaprilate is the active diacid metabolite of the prodrug Temocapril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor . It is a key compound for cardiovascular research, specifically for investigating the renin-angiotensin-aldosterone system (RAAS) . Its primary research value lies in its mechanism of action; by inhibiting ACE, this compound reduces the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and decreased aldosterone secretion . This makes it a vital tool for studying mechanisms in hypertension and heart failure models . Research indicates that its active form, Temocaprilat, has a slightly higher potency for ACE inhibition compared to enalaprilat and may exhibit tighter binding to vascular ACE . Studies have shown that ACE inhibition with the parent compound, Temocapril, can lead to the regression of cardiovascular structural changes, such as a decreased left ventricular mass index and reduced minimal vascular resistance in the forearm, over a period of several months . The molecular formula of this compound is C21H24N2O5S2, with a molecular weight of approximately 448.56 g/mol . Its CAS Number is 110221-53-9 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVWEOXAPZXAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869524
Record name 2-{[4-(Carboxymethyl)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Temocaprilate

Synthetic Pathways and Route Development

The synthesis of temocaprilate is intrinsically linked to the synthesis of its prodrug, temocapril (B1683001). The core of the molecule is a unique seven-membered thiazepine ring. The development of a viable synthetic route requires precise control over stereochemistry to achieve the desired biological activity.

A general synthetic strategy involves several key stages:

Formation of the Thiazepine Core : The synthesis begins with the construction of the heterocyclic 1,4-thiazepine ring system. This is a critical step that establishes the foundational structure of the molecule.

Stereoselective Amino Group Introduction : A crucial step is the introduction of an amino group at the C6 position with a specific (R) configuration, while the C2 position, bearing the thienyl group, must have an (S) configuration. Achieving this (2S,6R) stereochemistry is paramount, as other isomers exhibit significantly lower activity. This stereocontrol is often accomplished using chiral auxiliaries or through enzymatic resolution of a racemic mixture. The key intermediate formed is (2S,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine. pharmaffiliates.comcymitquimica.com

Side-Chain Elaboration : The synthesis proceeds with the attachment of the side chains. This typically involves:

Amide Bond Formation : The stereochemically pure thiazepine intermediate is coupled with an appropriately derivatized amino acid, (S)-2-amino-4-phenylbutanoic acid, via an amide linkage. This step often employs standard peptide coupling agents.

N-Alkylation : The final side chain is introduced by alkylating the nitrogen atom within the thiazepine ring with an acetic acid moiety.

Esterification (for Temocapril) : To produce the prodrug temocapril, the phenylbutanoyl side chain's carboxylic acid is esterified with ethanol.

Hydrolysis (for this compound) : this compound, the active diacid, is obtained by the hydrolysis of the ester group of temocapril. While this conversion primarily occurs metabolically in vivo, it can also be performed as the final step in a chemical synthesis.

One described synthetic approach for the hydrochloride salt of the prodrug involves processes of sulfate (B86663) amidation and carboxylic acid acyl chlorination. Throughout the route development, managing critical parameters is essential to maximize yield and purity.

ParameterOptimal RangeImpact on Yield and Purity
Reaction Temperature -10°C to 25°CHelps prevent the loss of stereochemical integrity (epimerization) at the chiral centers.
pH during Cyclization 6.5–7.5Maximizes the stability of the thiazepine ring during its formation.
Catalyst Palladium on CarbonOften used for hydrogenation steps that may be part of establishing the correct stereochemistry.

Industrial-scale synthesis presents challenges such as ensuring high stereochemical purity (>99%) and managing byproducts, which may require specialized purification techniques like chiral chromatography.

Derivatization and Prodrug Strategies (e.g., Temocapril as a Prodrug to this compound)

This compound is the pharmacologically active form of the drug, meaning it is the molecule that directly interacts with the angiotensin-converting enzyme (ACE). drugbank.comsmpdb.canih.gov However, this compound itself has limited oral bioavailability due to its chemical properties as a dicarboxylic acid, which makes it less able to pass through the lipid membranes of the gastrointestinal tract.

To overcome this limitation, a prodrug strategy is employed. Temocapril is the ethyl ester prodrug of this compound. drugbank.com This derivatization masks one of the carboxylic acid groups, significantly increasing the molecule's hydrophobicity. This change in physical properties is quantified by the partition coefficient (log P), which measures a compound's distribution between an oily (n-octanol) and an aqueous phase. A higher log P indicates greater lipid solubility.

CompoundChemical FormPartition Coefficient (log P)Significance
This compound Active Diacid-2.5Low lipid solubility, poor membrane permeability.
Temocapril Ethyl Ester Prodrug-0.1Higher lipid solubility, enhanced absorption.

Once absorbed into the body, temocapril is rapidly converted, or hydrolyzed, back into the active this compound. smpdb.ca This bioactivation is primarily carried out by the carboxylesterase 1 (CES1) enzyme, which is abundant in the liver. caymanchem.com This process cleaves the ethyl ester bond, revealing the free carboxylic acid and allowing the molecule to effectively inhibit ACE. smpdb.ca This prodrug approach is a classic and effective method for improving the therapeutic utility of a potent but poorly absorbed active compound.

Characterization Techniques in Synthetic Chemistry Research

The structural integrity and purity of this compound and its synthetic precursors are confirmed using a suite of standard analytical techniques in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms and the chemical environment of each part of the molecule. wikipedia.org For example, specific signals in the ¹H NMR spectrum would confirm the presence of the thiophene (B33073) ring, the phenyl group, and the ethyl ester group (in the case of temocapril). researchgate.net Advanced techniques like the Nuclear Overhauser Effect (NOE) can be used to confirm the spatial relationship between different parts of the molecule, which is critical for verifying the correct stereochemistry.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound with high precision, confirming its elemental composition. iastate.edusigmaaldrich.com High-resolution mass spectrometry (HRMS) is particularly valuable for providing an exact mass, which can distinguish between compounds with the same nominal mass but different chemical formulas. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural clues based on the masses of the resulting fragments. nih.gov

Chromatography (HPLC) : High-Performance Liquid Chromatography is essential for both purification and analysis. It is used to separate the desired product from unreacted starting materials, byproducts, and stereoisomers. When coupled with a UV detector, HPLC can also be used to quantify the purity of the final compound. A reported method using a C18 column demonstrated the separation of this compound and temocapril with elution times of 23.1 and 41.0 minutes, respectively, under specific gradient conditions.

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the three-dimensional structure, including the absolute configuration of all stereocenters. This technique was used to confirm the structure of a temocapril sulfoxide (B87167) impurity, demonstrating its power in definitively identifying molecular structures. researchgate.net

These techniques, used in combination, provide a comprehensive characterization of this compound, ensuring its identity, purity, and correct stereochemistry following synthesis.

Molecular and Cellular Mechanisms of Action of Temocaprilate

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics and Specificity

The interaction of temocaprilate with ACE is characterized by high affinity and specificity, which can be quantified through various enzymatic assays.

In Vitro Enzyme Inhibition Assays

In vitro studies are fundamental in elucidating the inhibitory potential of compounds like this compound. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). For temocaprilat (B1682742), in vitro assays using rabbit lung ACE have demonstrated a potent inhibitory activity with an IC50 value of 3.6 nM. caymanchem.com

Table 1: In Vitro Kinetic Parameters for Temocaprilat

Parameter Value Enzyme/System Source
IC50 3.6 nM Rabbit Lung ACE caymanchem.com
Vmax (transport) 1.14 nmol/min/mg protein Canalicular Membrane Vesicle Transport nih.gov
Km (transport) 92.5 μM Canalicular Membrane Vesicle Transport nih.gov
Ki (transport inhibition) 25.8 μM Competitive inhibition of cMOAT nih.gov

Comparative Potency with Other ACE Inhibitors

The therapeutic relevance of an ACE inhibitor is often assessed by comparing its potency to other drugs in the same class. Temocaprilat has demonstrated a favorable potency profile in such comparisons. It is reported to be slightly more potent than enalaprilat, the active form of enalapril, in inhibiting ACE isolated from rabbit lung. nih.gov

In functional assays, which measure the physiological response to ACE inhibition, the inhibitory potency of temocaprilat on the contraction of isolated rat aorta induced by angiotensin I is approximately three times that of enalaprilat. nih.gov This highlights its significant vascular ACE inhibitory effect. The IC50 value of temocaprilat for inhibiting angiotensin I-induced contraction in isolated rat aorta is 7.6 nM. caymanchem.com

Table 2: Comparative In Vitro Potency of Various ACE Inhibitors

Compound IC50 (nM) Target/Assay Source
Temocaprilat 3.6 Rabbit Lung ACE caymanchem.com
Temocaprilat 7.6 Angiotensin I-induced rat aorta contraction caymanchem.com
Enalaprilat - Slightly less potent than temocaprilat nih.gov
Captopril - -
Lisinopril - -

Data for Captopril and Lisinopril IC50 values were not available in the provided search results for a direct comparison in the same assay.

Renin-Angiotensin-Aldosterone System (RAAS) Modulation at the Preclinical Level

By inhibiting ACE, temocaprilat fundamentally alters the balance of the RAAS, leading to a series of downstream effects on various components of this system.

Impact on Angiotensin I Conversion Pathways

The primary mechanism of action of temocaprilat is the blockade of the conversion of angiotensin I, a relatively inactive decapeptide, to angiotensin II, a potent vasoconstrictor. This is achieved through the inhibition of ACE, which is the key enzyme responsible for this conversion. Preclinical studies have shown that temocaprilat dose-dependently inhibits the pressor responses induced by angiotensin I in anesthetized rats, providing direct evidence of its ability to block this conversion pathway in a living organism. caymanchem.com By preventing the formation of angiotensin II, temocaprilat mitigates its various physiological effects, including vasoconstriction, aldosterone (B195564) release, and sympathetic nervous system activation.

Effects on Renin Secretion and Synthesis via Gs-Mediated Adenylyl Cyclase Pathway

The inhibition of angiotensin II production by temocaprilat leads to an important feedback mechanism affecting renin secretion. Angiotensin II normally exerts a negative feedback effect on renin release from the juxtaglomerular (JG) cells of the kidney. nih.govresearchgate.net By reducing angiotensin II levels, ACE inhibitors like this compound interrupt this negative feedback loop, leading to an increase in renin secretion. researchgate.net

The stimulation of renin secretion following angiotensin II blockade is not a direct effect but is mediated indirectly through ligands that activate the Gs protein-coupled receptor-adenylyl cyclase pathway. researchgate.net This pathway leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that stimulates both renin synthesis and release. nih.govnih.gov Studies in mice have shown that the stimulatory effect of ACE inhibitors on plasma renin concentration is abolished in the absence of the Gsα subunit in juxtaglomerular cells. researchgate.net This indicates that the effect of ACE inhibitors on renin secretion is dependent on the Gs-mediated adenylyl cyclase pathway.

Regulation of Intracellular Calcium Signaling in RAAS-Related Cells

Angiotensin II is a known modulator of intracellular calcium ([Ca2+]i) concentrations in various cells, including vascular smooth muscle cells (VSMCs) and juxtaglomerular cells. biorxiv.orgnih.govnih.gov In VSMCs, angiotensin II binding to its AT1 receptor triggers a cascade of events leading to an increase in [Ca2+]i, which is a primary signal for contraction. jnmjournal.org By inhibiting the production of angiotensin II, temocaprilat can be inferred to attenuate this calcium signaling, contributing to vasodilation.

Antioxidant Properties and Oxidative Stress Attenuation Mechanisms

This compound's mechanism of action extends beyond its primary pharmacological targets, encompassing antioxidant effects and the capacity to mitigate oxidative stress. These properties are crucial for understanding its broader cellular impact.

Direct evidence from specific in vitro free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays performed in cellular models, for this compound is not extensively detailed in the available scientific literature. nih.govnih.gov These assays are standard methods used to determine the ability of a compound to directly neutralize free radicals by donating an electron or hydrogen atom. nih.gov However, the broader class of Angiotensin-Converting Enzyme (ACE) inhibitors, to which this compound belongs, has been associated with antioxidant properties. researchgate.net Furthermore, this compound, along with the angiotensin II receptor blocker olmesartan, has been noted for its ability to lower advanced glycation end products (AGEs), which are linked to oxidative stress, through a proposed mechanism of retaining carbonyl components. rssdi.in

In preclinical studies, the antioxidant effect of a compound is often evaluated by measuring its impact on key biomarkers of oxidative stress. While specific preclinical studies focusing solely on this compound's effect on these markers are limited, the established role of ACE inhibitors in reducing oxidative stress provides a basis for its expected activity. researchgate.net Key markers frequently assessed in such studies include products of lipid peroxidation and the activity of endogenous antioxidant enzymes.

Malondialdehyde (MDA): MDA is a well-established indicator of lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. nih.govnih.gov An increase in MDA levels is a common sign of oxidative stress. nih.govnih.gov

Antioxidant Enzymes: The body's defense against oxidative damage involves a system of antioxidant enzymes. Key enzymes include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX). nih.gov SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by CAT and GPX. nih.gov A reduction in the activity of these enzymes is often observed under conditions of high oxidative stress.

The table below details common markers used to evaluate oxidative stress in preclinical research.

Table 1: Common Markers of Oxidative Stress in Preclinical Models

Marker Category Marker Name Description Implication of Change
Lipid Peroxidation Malondialdehyde (MDA) A major byproduct of polyunsaturated fatty acid peroxidation. nih.govbiocompare.com Increased levels indicate higher oxidative damage to lipids. nih.gov
Antioxidant Enzymes Superoxide Dismutase (SOD) An enzyme that catalyzes the dismutation of the superoxide radical. nih.gov Decreased activity suggests an overwhelmed antioxidant defense system.
Catalase (CAT) An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov Decreased activity indicates a reduced capacity to neutralize hydrogen peroxide.

Free Radical Scavenging Assays in Cellular Models

Interactions with Efflux Transporters: Focus on Multidrug Resistance Protein 2 (MRP2/ABCC2)

This compound's pharmacokinetics are significantly influenced by its interaction with cellular efflux transporters, particularly the Multidrug Resistance Protein 2 (MRP2), also known as ABCC2.

This compound is identified in numerous studies as a substrate for the MRP2 transporter (ABCC2). solvobiotech.comresearchgate.netthno.orgdergipark.org.trspringermedizin.descirp.orgnih.gov MRP2 is an ATP-dependent efflux pump located on the apical membrane of polarized cells, such as those in the liver, kidney, and intestines. solvobiotech.comscirp.org Its primary function is to transport a wide array of substances, particularly conjugated organic anions, out of the cell, playing a crucial role in detoxification and drug elimination. solvobiotech.com By acting as a substrate, this compound is actively transported by MRP2, which affects its absorption, distribution, and excretion. springermedizin.descirp.org In one computational modeling study, the binding affinity constant (Km) for this compound with Mrp2 was estimated to be 7760.0 nM. oup.com

The table below lists this compound alongside other compounds recognized as MRP2 substrates.

Table 2: Examples of MRP2/ABCC2 Substrates

Drug Class Compound Name
Antihypertensives This compound researchgate.netthno.orgdergipark.org.tr, Olmesartan solvobiotech.comthno.org, Valsartan dergipark.org.tr
Anticancer Drugs Methotrexate solvobiotech.comnih.gov, Cisplatin researchgate.net, Irinotecan thno.orgscirp.org, Doxorubicin researchgate.netthno.org
Antibiotics Ampicillin solvobiotech.comresearchgate.net, Azithromycin solvobiotech.comresearchgate.net, Ceftriaxone researchgate.net
HIV Protease Inhibitors Saquinavir researchgate.netthno.org, Lopinavir thno.orgscirp.org, Adefovir solvobiotech.comthno.org

The expression of the ABCC2 gene, which encodes the MRP2 protein, can be modulated by various factors. Substrates of the transporter can sometimes influence its expression levels. scirp.orgscirp.org For instance, studies have shown that certain drugs can upregulate MRP2 protein expression in research models, a mechanism that could potentially alter the disposition of co-administered substrates. scirp.orgscirp.org While this phenomenon is established, specific research detailing the direct effect of this compound on MRP2 expression levels is not prominent.

Furthermore, genetic variations within the ABCC2 gene can impact MRP2 expression and function. Single nucleotide polymorphisms (SNPs), such as the G1249A polymorphism (rs2273697), have been shown to affect MRP2 mRNA expression levels in human tissues, which may in turn influence the disposition of substrate drugs. dergipark.org.tr

Preclinical research has revealed that the expression and function of intestinal MRP2 are under the control of the circadian clock. solvobiotech.comthno.orgnih.gov The circadian rhythm is the body's intrinsic 24-hour cycle that governs numerous physiological processes. ebi.ac.ukimrpress.com The expression of intestinal Mrp2 exhibits a distinct diurnal oscillation, and this rhythm is controlled by the core clock gene Bmal1. thno.orgnih.gov

Ablation of the Bmal1 gene in preclinical mouse models was shown to eliminate the diurnal rhythm of MRP2 expression and activity. thno.orgnih.govnih.gov This disruption directly abrogated the time-dependency of the pharmacokinetics and toxicity of the MRP2 substrate methotrexate. thno.orgnih.gov As this compound is also an established MRP2 substrate, its intestinal disposition is likewise subject to this circadian regulation. thno.orgnih.gov The molecular mechanism involves Bmal1 controlling a regulatory axis that includes the transcriptional activator DBP and the repressor E4BP4 (acting via REV-ERBα), which coordinately regulate Mrp2 transcription in a time-dependent manner. thno.orgnih.gov

Table 3: Key Genes in the Circadian Regulation of Intestinal MRP2

Gene Symbol Gene Name Role in MRP2 Regulation
Bmal1 Brain and Muscle Arnt-Like 1 A core clock gene that drives the rhythmic expression of target genes. thno.orgnih.gov
Dbp D-box binding protein A transcriptional activator that directly enhances Mrp2 transcription. thno.orgnih.gov
Rev-erbα NR1D1 A transcriptional repressor induced by Bmal1 that suppresses E4bp4. thno.orgnih.gov

| E4bp4 | NFIL3 | A transcriptional repressor that inhibits Mrp2 transcription. thno.orgnih.gov |

Regulation of MRP2 Expression Levels in Research Models

Advanced Glycation End-product (AGE) Modulation Mechanisms

The mechanism behind this attenuation involves the renin-angiotensin system (RAS) and oxidative stress pathways. mdpi.com Studies have indicated that AGEs can increase the expression of angiotensin-converting enzyme (ACE) mRNA. mdpi.com this compound, by blocking RAS, was shown to attenuate AGE-induced reactive oxygen species (ROS) generation and subsequent molecular expression in both rabbit aortic smooth muscle cells and isolated human monocytes. mdpi.com This suggests that the protective effects of this compound against AGE-mediated events are linked to its ability to interfere with NADPH oxidase-dependent signaling. mdpi.com

Investigation of Carbonyl Component Retention

The mechanism by which this compound inhibits AGE formation has been investigated, particularly concerning its interaction with reactive carbonyl species (RCS), which are precursors to AGEs. medchemexpress.com Research indicates that this compound's mode of action is distinct from agents that function by trapping these reactive carbonyls. medchemexpress.com

Studies have shown that this compound does not function as a carbonyl-trapping agent. medchemexpress.com Instead, its inhibitory effect on AGE formation is attributed to its ability to chelate transition metals and inhibit various oxidative steps. medchemexpress.com This action, which occurs at both the pre- and post-Amadori stages of the glycation process, leads to a reduced production of the reactive carbonyl precursors necessary for AGE synthesis. medchemexpress.com Therefore, this compound modulates AGE formation by preventing the generation of carbonyl components rather than by retaining or sequestering them after they have formed. medchemexpress.com

Endothelial Cell Function Modulation in In Vitro and Ex Vivo Research

This compound has been shown to directly modulate the function of endothelial cells in various in vitro and ex vivo models, particularly under conditions mimicking disease states like hyperglycemia and hypoxia.

In vitro studies using human aortic endothelial cells (HAECs) have demonstrated that this compound can counteract the negative effects of high glucose levels. medchemexpress.comresearchgate.net High glucose is known to inhibit the proliferation of these cells; however, treatment with this compound was found to relieve this inhibition in a dose-dependent manner. medchemexpress.comresearchgate.net The mechanism for this protective effect involves the suppression of high glucose-induced oxidative stress and the inhibition of membrane-bound protein kinase C (PKC) activity. researchgate.net

Further in vitro research on HAECs has explored the role of this compound in protecting against hypoxia-induced apoptosis (programmed cell death). nih.gov Exposure to hypoxic conditions was found to increase DNA fragmentation and caspase-3 activity, key markers of apoptosis. nih.gov this compound reduced this hypoxia-induced apoptosis, an effect that was linked to the accumulation of bradykinin (B550075) and enhanced endothelial nitric oxide synthase (ecNOS) activity. nih.gov The involvement of the bradykinin-NO pathway was confirmed as the protective effects were diminished by a bradykinin B2 receptor antagonist (HOE 140) and a NOS inhibitor (L-NMMA). nih.gov

Ex vivo experiments using Langendorff-perfused hearts from mice have also provided insights into this compound's vascular effects. In this model, both acute and chronic treatment with an ACE inhibitor augmented the coronary flow response to bradykinin in aged mice. nih.gov This enhancement of bradykinin-induced coronary flow occurred in both normal mice and those lacking eNOS, indicating that this compound can modulate vascular reactivity through both eNOS-dependent and eNOS-independent mechanisms. nih.gov

Preclinical Pharmacological Investigations of Temocaprilate

In Vitro Pharmacological Profiling

In vitro studies have been crucial in characterizing the direct cellular and tissue-level effects of temocaprilat (B1682742), independent of systemic physiological responses. These experiments have focused on its impact on vascular smooth muscle contractility and endothelial cell pathobiology.

Cellular Contractility Studies (e.g., Isolated Rat Aorta)

Temocaprilat has demonstrated potent inhibitory effects on the contractility of vascular smooth muscle in isolated tissue preparations. Specifically, in studies utilizing isolated rat aorta, temocaprilat effectively counteracts the vasoconstriction induced by angiotensin I. caymanchem.comlabchem.com.myvincibiochem.itszabo-scandic.com The primary mechanism for this action is the inhibition of angiotensin-converting enzyme (ACE), which is responsible for converting the relatively inactive angiotensin I into the potent vasoconstrictor, angiotensin II.

The inhibitory potency of temocaprilat in this model is quantifiable, with studies reporting a half-maximal inhibitory concentration (IC₅₀) value of 7.6 nM for the inhibition of angiotensin I-induced contraction in isolated rat aorta. caymanchem.comlabchem.com.myvincibiochem.itszabo-scandic.com Comparatively, the inhibitory potency of temocaprilat on isolated rat aorta has been reported to be three times that of enalaprilat, another ACE inhibitor. nih.gov These findings highlight the direct vasodilatory potential of temocaprilat at the level of the blood vessel.

Table 1: Inhibitory Effect of Temocaprilat on Angiotensin I-Induced Contraction in Isolated Rat Aorta

Compound Test System Inducer IC₅₀ Value Reference
Temocaprilat Isolated Rat Aorta Angiotensin I 7.6 nM caymanchem.comlabchem.com.myvincibiochem.itszabo-scandic.com

Endothelial Dysfunction Assessment in Cell Cultures

Endothelial dysfunction is a key factor in the pathogenesis of various cardiovascular diseases. Research using cell culture models has explored the effects of temocaprilat on endothelial cells under pathological conditions. In one key study, human aortic endothelial cells (HAECs) were exposed to high glucose concentrations to simulate a hyperglycemic state, which is known to induce endothelial dysfunction and suppress cell proliferation. nih.gov

The investigation revealed that chronic exposure to high glucose (22.2 mmol/l) for 72 hours significantly inhibited the proliferation of HAECs. nih.gov The addition of temocaprilat, in a concentration-dependent manner from 10 nmol/l to 1 µmol/l, counteracted this high glucose-mediated suppression of endothelial cell proliferation. nih.govmedchemexpress.com

Further mechanistic studies indicated that temocaprilat's protective effect is linked to the suppression of oxidative stress and the modulation of specific signaling pathways. High glucose was found to increase intracellular oxidative stress and the activity of membrane-bound protein kinase C (PKC) in HAECs, both of which were inhibited by temocaprilat (1 µmol/l). nih.govmedchemexpress.com The beneficial action of temocaprilat was significantly diminished by a bradykinin (B550075) B2 receptor antagonist, suggesting that the bradykinin system is involved in mediating these protective endothelial effects. nih.gov

Table 2: Effect of Temocaprilat on High Glucose-Induced Changes in Human Aortic Endothelial Cells

Condition Measured Parameter Effect of High Glucose (22.2 mmol/l) Effect of Temocaprilat (10 nmol/l - 1 µmol/l) Reference
HAECs Cell Proliferation Inhibition Reversed the inhibition nih.govmedchemexpress.com
HAECs Intracellular Oxidative Stress Increased Significantly suppressed the increase nih.gov
HAECs Protein Kinase C (PKC) Activity Increased Inhibited the increase nih.gov

In Vivo Pharmacological Studies in Animal Models

Animal models are indispensable for evaluating the integrated physiological effects of a pharmacological agent. In vivo studies with temocapril (B1683001) and its active form, temocaprilat, have provided evidence of their cardiovascular effects in living organisms.

Cardiovascular System Research Models

The ability of temocaprilat to inhibit the pressor (blood pressure-increasing) response to angiotensin I has been confirmed in anesthetized animal models. Intravenous administration of temocaprilat in rats demonstrated a dose-dependent inhibition of the rise in blood pressure induced by an angiotensin I challenge. caymanchem.comvincibiochem.it This in vivo effect is a direct consequence of the ACE inhibition observed in vitro, preventing the systemic formation of angiotensin II and its subsequent vasoconstrictive action. Temocapril has also been shown to abolish Angiotensin I-induced pressor responses in conscious rats. ahajournals.org

Table 3: In Vivo Effect of Temocaprilat on Pressor Response in Anesthetized Rats

Compound Administration Route Challenge Effect Reference
Temocaprilat Intravenous (1-30 µg/kg) Angiotensin I Dose-dependent inhibition of pressor response caymanchem.comvincibiochem.it

Chronic pathological stimuli, such as hypertension or myocardial infarction, can lead to detrimental structural changes in the heart and blood vessels, a process known as cardiovascular remodeling. Studies in animal models have shown that temocapril can prevent or mitigate these remodeling processes.

In a rat model where long-term inhibition of nitric oxide (NO) synthesis with Nω-nitro-l-arginine methyl ester (L-NAME) was used to induce cardiovascular remodeling, administration of temocapril was shown to prevent coronary vascular remodeling (including medial thickening and perivascular fibrosis) and myocardial remodeling (fibrosis and hypertrophy). ahajournals.orgnih.gov The beneficial effects of temocapril on remodeling in this model were attributed to the inhibition of angiotensin II activity via AT1 receptors. ahajournals.orgnih.gov

Furthermore, in a rat model of acute myocardial infarction (MI) induced by coronary artery ligation, treatment with temocapril initiated after the event led to an amelioration of left ventricular (LV) enlargement. nih.gov In spontaneously hypertensive rats (SHR), temocapril treatment improved myocardial fibrosis. medchemexpress.com These findings suggest that temocapril exerts protective effects against the structural and functional deterioration of the cardiovascular system in disease states. nih.gov

Renal System Research Models

Glomerular and Tubular Function Assessments in Animal Models of Kidney Disease

Animal models are crucial for understanding the pathophysiology of kidney diseases, which often involve both glomerular and tubular damage. mdpi.com Models of chronic kidney disease (CKD), such as those induced by an adenine-supplemented diet in mice, exhibit features like proteinuria, indicating glomerular injury, and tubular dysfunction. mdpi.com The presence of both full-length proteins and peptides in the urine of these models suggests damage to the glomerular filtration barrier and impaired reabsorption and degradation of filtered proteins by the renal tubules. mdpi.com

Various animal models are employed to study different aspects of kidney disease. For instance, renovascular hypertension models, created by constricting the renal arteries, are used to study the role of the renin-angiotensin-aldosterone system in hypertension and its effects on the kidney. researchgate.net Spontaneous hypertension has also been observed in several large animal species, including rabbits and pigs, which can develop renal pathologies. nih.gov

Specific models are used to induce different types of kidney injury. For example, toxins like puromycin (B1679871) or adriamycin can induce focal segmental glomerulosclerosis (FSGS), a disease characterized by damage to the glomeruli. nih.gov Ischemia-reperfusion injury models, where blood flow to the kidney is temporarily stopped and then restored, are used to study acute kidney injury (AKI) and its transition to CKD. nih.govnih.gov These models show characteristic tubular damage, including loss of the brush border and cell death. nih.gov

The following table outlines common animal models used in renal research and the type of kidney damage they represent.

Table 2: Animal Models in Renal System Research

Model Method of Induction Primary Type of Kidney Damage Key Features
Adenine-Induced CKD Adenine-supplemented diet Mixed glomerular and tubular injury Proteinuria, tubular dysfunction, renal fibrosis. mdpi.com
Renovascular Hypertension Renal artery constriction Secondary renal damage due to hypertension Activation of the renin-angiotensin system. researchgate.net
Spontaneous Hypertensive Models Genetic predisposition Varying degrees of renal pathologies Spontaneous development of hypertension. nih.gov
Focal Segmental Glomerulosclerosis (FSGS) Podocyte toxins (e.g., puromycin, adriamycin) Glomerular injury Proteinuria, fibrotic lesions in glomeruli. nih.gov
Ischemia-Reperfusion Injury Temporary occlusion of renal artery Acute tubular injury Tubular cell death, inflammation. nih.govnih.gov
Unilateral Ureteral Obstruction (UUO) Ligation of one ureter Tubulointerstitial fibrosis Inflammation, tubular cell death, progressive fibrosis. nih.gov
Renal Fibrosis Progression in Preclinical Models

Renal fibrosis, the formation of scar tissue in the kidney, is a common pathway for the progression of chronic kidney disease (CKD). harvard.edunih.gov Preclinical animal models are essential for studying the mechanisms of renal fibrosis and for evaluating potential anti-fibrotic therapies. nih.gov

One of the most widely used models is unilateral ureteral obstruction (UUO), where one ureter is surgically tied off. nih.govwuxibiology.com This leads to a rapid and progressive tubulointerstitial fibrosis, characterized by tubular injury, inflammation, and the accumulation of extracellular matrix. nih.govwuxibiology.com The UUO model is valuable for its reproducibility and its ability to model key aspects of fibrotic kidney disease. wuxibiology.com

Other models of renal fibrosis include those induced by toxins or as a consequence of other diseases. For instance, aristolochic acid nephropathy and folic acid nephropathy are models of toxicant-induced kidney injury that result in progressive interstitial fibrosis. nih.gov In models of diabetic nephropathy, such as the BTBR ob/ob mouse, renal fibrosis develops as a complication of the metabolic disease. wuxibiology.com

Research has identified key cellular and molecular players in renal fibrosis. The activation of mesenchymal cells, particularly platelet-derived growth factor receptor-β (PDGFR-β) positive cells, is a hallmark of kidney fibrosis. embopress.org In animal models, specific activation of PDGFR-β in renal mesenchymal cells is sufficient to drive progressive renal fibrosis, including mesangial sclerosis and interstitial fibrosis. embopress.org Another critical process is the macrophage-to-myofibroblast transition (MMT), where bone marrow-derived macrophages differentiate into collagen-producing myofibroblasts, directly contributing to fibrosis. frontiersin.org The transforming growth factor-β1 (TGF-β1)/Smad3 signaling pathway is a major driver of this transition. frontiersin.org

The following table summarizes key preclinical models and mechanisms involved in renal fibrosis.

Table 3: Preclinical Models and Mechanisms of Renal Fibrosis

Model/Mechanism Description Key Signaling Pathways/Mediators
Unilateral Ureteral Obstruction (UUO) Surgical ligation of a ureter leading to obstruction and subsequent fibrosis. nih.govwuxibiology.com TGF-β1, Angiotensin II, Inflammatory cytokines. nih.govwuxibiology.com
Toxicant-Induced Nephropathy Kidney damage and fibrosis induced by toxins like aristolochic acid or folic acid. nih.gov Oxidative stress, mitochondrial dysfunction, inflammation. nih.gov
Diabetic Nephropathy Models Fibrosis develops as a complication of diabetes in models like the BTBR ob/ob mouse. wuxibiology.com Hyperglycemia, advanced glycation end-products, inflammatory cytokines. wuxibiology.com
PDGFR-β Activation Activation of platelet-derived growth factor receptor-β in mesenchymal cells. embopress.org PDGFR-β signaling. embopress.org
Macrophage-to-Myofibroblast Transition (MMT) Differentiation of bone marrow-derived macrophages into myofibroblasts. frontiersin.org TGF-β1/Smad3, IL-4 signaling. frontiersin.org
Impact of Inflammatory Conditions on Renal Drug Transporter Expression (e.g., in HIV-Transgenic Rats, Endotoxemia Models)

Inflammatory conditions, such as those caused by HIV infection or bacterial endotoxins, can significantly alter the expression of drug transporters in the kidneys. scholaris.canih.gov These transporters are crucial for the elimination of various drugs and endogenous compounds. scholaris.ca Changes in their expression can lead to drug-disease interactions and affect renal drug clearance. nih.gov

In preclinical studies using HIV-transgenic (HIV-Tg) rats, the presence of the HIV transgene alone, even without an additional inflammatory stimulus, results in the downregulation of the mRNA expression of several renal drug transporters. nih.gov When these rats are exposed to endotoxin (B1171834), a component of bacterial cell walls that causes inflammation, there is a further significant downregulation of numerous renal drug transporters. scholaris.canih.gov This effect is also observed in wild-type rats treated with endotoxin. nih.gov

Similarly, studies using a viral mimetic, poly I:C, to induce an inflammatory response in pregnant rats have shown significant reductions in the mRNA and protein expression of several key renal transporters. mdpi.com The timing of these changes can vary, with alterations in mRNA levels often preceding changes in protein expression. mdpi.com The inflammatory cytokines IL-6 and TNF-α are believed to mediate these effects, at least in part, through the activation of transcription factors like NF-κB and STAT3. mdpi.com

Interestingly, in the context of combined HIV and endotoxemia, the effects on transporter expression are not always additive. nih.gov While both HIV and endotoxin individually alter the expression of many renal drug transporters, co-infection does not necessarily augment this effect for all transporters. nih.gov

The following table details the observed changes in the expression of various renal drug transporters in response to inflammatory stimuli in preclinical models.

Table 4: Impact of Inflammation on Renal Drug Transporter Expression in Preclinical Models

Inflammatory Stimulus Animal Model Transporters with Decreased Expression Transporters with Increased Expression Reference
HIV Transgene HIV-Tg Rats Oct2, Oct3, Octn1, Mate1, Urat1, Ent1 (mRNA) Ent2, Pept2 (mRNA) nih.gov
Endotoxin Wild-Type Rats Mdr1a, Pept2, Oct2, Oct3, Octn1, Mate1, Oat2, Urat1, Ent1 (mRNA) Pept1 (mRNA) nih.gov
Endotoxin HIV-Tg Rats Mdr1a, Pept2 (mRNA) Pept1 (mRNA) nih.gov
Poly I:C (Viral Mimetic) Pregnant Rats (Mid-gestation) Mdr1a, Mrp4, Oct2, Octn1, Octn2, Mate1, Oat1-3, Urat1, Oatp4c1, Ent1, Pept2 (mRNA); Urat1, P-gp, Oct2, Mate1, Oat1, Oat3 (protein) - mdpi.com

Metabolic System Research Models

Glucose and Insulin (B600854) Pathway Interactions in Animal Models of Metabolic Dysregulation

Animal models of metabolic dysregulation, such as those with insulin resistance, are fundamental for studying the complex interactions between glucose and insulin signaling pathways. nih.govnih.gov Insulin resistance, a key feature of type 2 diabetes and the metabolic syndrome, is characterized by a reduced response of tissues like muscle, fat, and liver to the actions of insulin. nih.gov

The insulin signaling pathway is a cascade of molecular events initiated by the binding of insulin to its receptor. creative-diagnostics.com This leads to the activation of several downstream pathways, including the PI3K/Akt pathway, which is central to most of the metabolic actions of insulin. nih.govcreative-diagnostics.com Activation of this pathway ultimately results in the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake into cells, and the promotion of glycogen (B147801) and protein synthesis. creative-diagnostics.comantibodies.com

In animal models of insulin resistance, such as rats fed a high-fat and high-sugar diet, there is a downregulation of key proteins in the insulin signaling pathway in the liver, including the insulin receptor (INSR), PI3K, Akt, and GLUT2. nih.gov This impairment in insulin signaling is associated with hyperglycemia, hyperlipidemia, and increased levels of inflammatory markers. nih.gov

Studies in transgenic mouse models have further elucidated the critical role of specific components of the insulin signaling pathway. For example, mice with a genetic knockout of GLUT4 in adipose tissue exhibit insulin resistance and glucose intolerance. mdpi.com Conversely, mice with a knockout of the protein PTP1B, a negative regulator of the insulin signaling pathway, show increased insulin sensitivity and resistance to obesity. creative-diagnostics.com

Chronic exposure to high levels of insulin (hyperinsulinemia) can also lead to insulin resistance by causing a decrease in the number of insulin receptors on the cell surface and a reduction in the levels of insulin receptor substrates (IRS1 and IRS2). antibodies.com This has been observed in both in vitro and in vivo animal models. antibodies.com

The following table outlines key components of the insulin signaling pathway and their roles in glucose and insulin interactions.

Table 5: Key Components of the Insulin Signaling Pathway and Their Function

Component Function Role in Metabolic Regulation
Insulin Receptor (INSR) Binds to insulin, initiating the signaling cascade. creative-diagnostics.com Triggers downstream pathways for glucose uptake and metabolism. creative-diagnostics.com
Insulin Receptor Substrates (IRS1, IRS2) Adaptor proteins that are phosphorylated by the activated INSR. nih.gov Link the insulin receptor to downstream signaling molecules like PI3K. nih.gov
Phosphoinositide 3-kinase (PI3K) An enzyme that is activated by IRS proteins. nih.gov Generates second messengers that activate Akt. nih.gov
Akt (Protein Kinase B) A key kinase that mediates many of the metabolic effects of insulin. nih.govcreative-diagnostics.com Promotes GLUT4 translocation, glycogen synthesis, and inhibits gluconeogenesis. creative-diagnostics.com
Glucose Transporter 4 (GLUT4) A protein that transports glucose into muscle and fat cells. creative-diagnostics.commdpi.com Its translocation to the cell membrane is essential for insulin-stimulated glucose uptake. creative-diagnostics.commdpi.com
PTP1B A protein tyrosine phosphatase that dephosphorylates and inactivates the insulin receptor. creative-diagnostics.com Acts as a negative regulator of insulin signaling. creative-diagnostics.com
Adipokine Regulation and Metabolic Homeostasis in Preclinical Settings

While temocaprilate belongs to a class of drugs that can influence metabolic parameters, direct preclinical studies specifically investigating its effects on adipokine regulation and metabolic homeostasis are not extensively available in the public domain. Adipokines, which are signaling proteins secreted by adipose tissue, play a critical role in maintaining the body's energy balance. probl-endojournals.ru Key adipokines such as leptin and adiponectin are central to metabolic homeostasis, and their dysregulation is linked to obesity and metabolic disorders in animal models. mdpi.commdpi.commdpi.com

Pharmacokinetic Investigations in Preclinical Species

The study of pharmacokinetics—what the body does to a drug—is essential in preclinical evaluation, encompassing absorption, distribution, metabolism, and excretion (ADME). news-medical.net Animal models, such as rodents and dogs, are pivotal for these investigations, providing foundational data before human trials.

Absorption and Distribution Mechanisms in Animal Models

Following oral administration, the prodrug temocapril is absorbed through the gastrointestinal tract. news-medical.net Once in circulation, the active metabolite, temocaprilat, is distributed throughout the body.

Specific quantitative data on the tissue distribution of this compound in preclinical species is limited. However, tissue distribution studies in animal models like rats and dogs are standard practice to understand where a compound and its metabolites accumulate. nih.gov These studies typically involve analyzing concentrations in various organs and tissues at different time points after administration. frontiersin.orgmdpi.com The distribution pattern is influenced by factors such as blood flow, tissue binding, and the physicochemical properties of the compound. nih.govdovepress.com For many drugs, the liver and kidneys, being major organs of metabolism and excretion, show significant accumulation. mdpi.comdovepress.com

Below is a table of tissues commonly assessed in preclinical distribution studies.

Common Tissues Analyzed in Preclinical Distribution Studies
Liver
Kidneys
Lungs
Heart
Spleen
Brain
Muscle
Adipose (Fat) Tissue
Stomach
Intestines
Plasma/Blood
Bone Marrow

This table represents a general list of tissues typically examined in animal tissue distribution studies and is not based on a specific study of this compound. nih.govfrontiersin.orgmdpi.comnih.gov

Metabolism Pathways and Active Metabolite Formation (e.g., Temocapril to this compound)

Temocapril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become pharmacologically active. nih.gov The primary metabolic pathway involves the hydrolysis of temocapril to its active diacid metabolite, temocaprilat. nih.govnih.govpreprints.org This bioactivation is a critical step for the compound's therapeutic effect.

This conversion is primarily carried out by carboxylesterase 1 (CES1), an enzyme highly abundant in the liver. nih.govpreprints.org Physiologically based pharmacokinetic (PBPK) models have been developed to predict the pharmacokinetics of CES1 substrates like temocapril and their active metabolites. nih.govpreprints.orgresearchgate.net Preclinical studies in rats with induced liver injury have shown that damage to hepatocytes can impair the metabolism of temocapril to temocaprilat, leading to delayed biliary excretion of the active compound. nih.gov This highlights the liver's central role in the activation of temocapril.

Excretion Routes and Organ Involvement (e.g., Bile and Urine in Animals)

The elimination of temocaprilat from the body occurs through two primary routes: biliary excretion (via feces) and urinary excretion. nih.govgithub.com The liver and kidneys are the principal organs involved in this process. cas.cz

Comparative Urinary Excretion of Temocapril in Rat Models (4-hour post-dose)
Rat ModelCondition% of Dose Excreted in UrineReference
Control RatsNormal Biliary Function22.0% nih.gov
EHBRGenetically Impaired Biliary Excretion38.2% nih.gov
BDLRComplete Bile Duct Obstruction50.7% nih.gov
Role of Drug Transporters in Preclinical Pharmacokinetics

Drug transporters are membrane proteins that play a gatekeeper role in the absorption, distribution, and excretion of drugs and their metabolites. solvobiotech.comnih.gov They are critical determinants of a compound's pharmacokinetic profile. mdpi.comresearchgate.net

Preclinical research has identified temocaprilat as a substrate for the multidrug resistance-associated protein 2 (MRP2), also known as ABCC2. nih.govsolvobiotech.com MRP2 is an ATP-dependent efflux transporter located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. solvobiotech.comspringermedizin.de In the liver, MRP2 actively transports its substrates, including organic anions and drug conjugates like temocaprilat, into the bile. nih.govsolvobiotech.com In the kidney, it mediates their secretion into the urine. solvobiotech.com The function of MRP2 is therefore directly aligned with the observed biliary and urinary excretion routes of temocaprilat.

Other transporter families, such as the Organic Anion Transporting Polypeptides (OATPs/SLCO) and Breast Cancer Resistance Protein (BCRP/ABCG2), are also crucial for the disposition of many drugs, mediating their uptake into the liver and efflux back into the blood or into the gut lumen. mdpi.comevotec.com While specific interactions of this compound with a wide range of these transporters are not fully detailed, its established role as an MRP2 substrate is a key factor in its preclinical pharmacokinetic profile. nih.gov

Advanced Analytical and Computational Methodologies in Temocaprilate Research

Chromatographic and Spectroscopic Techniques for Quantification in Biological Matrices

The accurate quantification of temocaprilate and its metabolites in complex biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. To achieve this, a range of sophisticated analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a liquid sample. labmanager.comejgm.co.uk For this compound analysis, a common approach involves using a reversed-phase column, such as a C18 column. ejgm.co.uknih.gov The mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve good separation of this compound from endogenous plasma components. nih.govresearchgate.net UV detection is often utilized for quantification. ejgm.co.ukcore.ac.uk Sample preparation for HPLC analysis of plasma samples frequently involves a protein precipitation step, followed by liquid-liquid extraction to isolate the drug and minimize interference from the biological matrix. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. chromatographyonline.commdpi.comnih.gov This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. nih.govnih.gov For this compound analysis, after chromatographic separation, the molecule is ionized, and specific parent and daughter ion transitions are monitored. This multiple-reaction monitoring (MRM) provides exceptional selectivity, minimizing the impact of matrix effects. nih.gov Automated LC-MS/MS methods have been developed to handle large numbers of samples efficiently, which is particularly valuable in drug discovery and development. nih.gov

Gas Chromatography (GC): While less common for a compound like this compound due to its polarity and lower volatility, Gas Chromatography (GC) is another powerful separation technique. cherokeetulsa.comlibretexts.orgwikipedia.org For GC analysis, compounds generally need to be volatile and thermally stable. labmanager.comorganomation.com The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compounds' interaction with the stationary phase. libretexts.orgwikipedia.orgorganomation.com Derivatization can sometimes be employed to increase the volatility of less suitable analytes. organomation.com

Interactive Data Table: Comparison of Chromatographic Techniques

FeatureHPLCLC-MS/MSGC
Principle Separation based on analyte interaction with stationary and mobile phases. labmanager.comCombines HPLC separation with mass-based detection. Separation of volatile compounds in the gas phase. wikipedia.org
Sensitivity GoodVery High High, especially with specific detectors. cherokeetulsa.com
Specificity Moderate to GoodVery High Good to Very High
Sample Type Non-volatile and thermally labile compounds. labmanager.comWide range of compounds. Volatile and thermally stable compounds. labmanager.com
Sample Prep Protein precipitation, liquid-liquid extraction. researchgate.netOften requires protein precipitation. nih.govMay require derivatization for non-volatile analytes. organomation.com

In Silico Modeling for Ligand-Receptor and Transporter Interactions

Computational, or in silico, models are invaluable tools in modern drug research, offering insights into the interactions between drugs and biological targets, thereby reducing costs and accelerating the discovery process. nih.govdoi.org

3D-QSAR for Mrp2 Binding: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to correlate the 3D properties of molecules with their biological activity. niph.go.jpscielo.brnih.govijpsr.com In the context of this compound, 3D-QSAR models have been instrumental in understanding its interaction with Multidrug Resistance-Associated Protein 2 (Mrp2), an important transporter involved in the biliary excretion of drugs. oup.com These models help to identify the key molecular features, such as steric and electrostatic fields, that govern the binding affinity of a ligand to the transporter. niph.go.jpoup.com For instance, a 3D-QSAR model for rat Mrp2 was developed to estimate the binding affinity (Km) of various compounds, including this compound. oup.com Such models have shown good predictive power, with predicted values closely matching experimentally determined values. oup.com

The development of a 3D-QSAR model typically involves:

Ligand Alignment: Superimposing a set of molecules based on a common structural scaffold.

Calculation of Molecular Fields: Determining steric and electrostatic fields around the aligned molecules.

Statistical Analysis: Using methods like Partial Least Squares (PLS) to build a model that correlates the field values with biological activity. scielo.br

Interactive Data Table: Key Parameters in a 3D-QSAR Model for Mrp2 Binding

ParameterContribution to Binding AffinityDescription
Steric Field 63.0% niph.go.jpRepresents the shape and size of the molecule.
Electrostatic Field 33.4% niph.go.jpDescribes the distribution of positive and negative charges.
log P 3.6% niph.go.jpRepresents the lipophilicity of the molecule.

Data based on a general 3D-QSAR model for rat Mrp2 ligands. niph.go.jp

Cell-Based Assays for Transporter Modulation Screening

Cell-based assays are essential in vitro tools for investigating how compounds like this compound interact with and modulate the function of cellular transporters. frontiersin.orgnih.gov

In-Cell ELISA: The In-Cell Enzyme-Linked Immunosorbent Assay (ELISA), also known as a cytoblot or In-Cell Western, is a technique used to quantify proteins or their modifications directly within fixed cells in a microplate format. licorbio.comazurebiosystems.comabcam.comnih.gov This method combines the specificity of immunocytochemistry with the high-throughput capability of an ELISA. licorbio.comthermofisher.com It can be used to screen for compounds that modulate the expression levels of specific transporters. The general workflow involves seeding cells in a microplate, treating them with the test compound, fixing and permeabilizing the cells, and then using specific primary and fluorescently labeled secondary antibodies to detect the target transporter protein. licorbio.com Normalization for cell number is a critical step to ensure accurate quantification. licorbio.com

Transporter Uptake Assays: To directly assess whether a compound is a substrate or inhibitor of a specific transporter, cell lines overexpressing that transporter are often used. eurofinsdiscovery.com For example, to study the interaction of this compound with an efflux transporter like Mrp2, a cell line such as MDCKII, which can be genetically modified to overexpress this transporter, might be employed. medtechbcn.com By comparing the transport of this compound in these cells to control cells without the overexpressed transporter, one can determine if it is a substrate. eurofinsdiscovery.com These assays are crucial for predicting potential drug-drug interactions. mdpi.comuspharmacist.comevotec.com

Interactive Data Table: Overview of Cell-Based Transporter Assays

Assay TypePrincipleApplication in this compound Research
In-Cell ELISA Quantifies protein expression in fixed cells using antibodies. licorbio.comthermofisher.comScreening for this compound's effect on the expression level of transporters like Mrp2.
Transporter Uptake/Efflux Assay Measures the movement of a compound across the membrane of cells overexpressing a specific transporter. eurofinsdiscovery.comsolvobiotech.comDetermining if this compound is a substrate or inhibitor of key drug transporters.
Vesicular Transport Assay Uses inside-out membrane vesicles containing specific transporters to measure substrate transport driven by ATP. solvobiotech.comStudying the direct interaction and transport kinetics of this compound with ABC transporters.

Advanced Animal Imaging Techniques in Preclinical Cardiovascular Research

Advanced imaging modalities are indispensable for non-invasively evaluating the structural and functional effects of cardiovascular drugs like this compound in preclinical animal models. nih.govnih.govhopkinsmedicine.organimalscan.com

Echocardiography: Echocardiography is a widely used, non-invasive technique that uses ultrasound to provide real-time images of the heart's structure and function. nih.govwcgclinical.comnih.gov In preclinical studies with small animals like mice and rats, high-frequency ultrasound allows for detailed assessment of cardiac parameters. nih.gov This technique is crucial for longitudinally monitoring the effects of this compound on cardiovascular pathologies. nih.gov Key measurements obtained through echocardiography include:

Left ventricular dimensions and volumes wcgclinical.com

Ejection fraction, a measure of cardiac function wcgclinical.com

Left ventricular mass wcgclinical.com

Assessment of valvular function through Doppler echocardiography wcgclinical.commdpi.com

The non-invasive nature of echocardiography allows for repeated measurements in the same animal over time, providing valuable data on disease progression and therapeutic response. nih.gov

Other Advanced Imaging Techniques:

Magnetic Resonance Imaging (MRI): Provides high-resolution images of the heart and vasculature without using ionizing radiation. nih.govanimalscan.com

Computed Tomography (CT): Offers rapid acquisition of 3D anatomical images, which can be combined with other modalities for functional information. nih.govtodaysveterinarypractice.com

Positron Emission Tomography (PET): A molecular imaging technique that can visualize and measure metabolic processes at the cellular level, providing insights into cardiac physiology and pathology. nih.gov

These advanced imaging techniques are often used in combination (e.g., PET-CT) to provide a comprehensive understanding of the cardiovascular system and the impact of pharmacological interventions. nih.gov

Interactive Data Table: Key Echocardiographic Parameters in Preclinical Research

ParameterDescriptionRelevance to Cardiovascular Research
Left Ventricular Ejection Fraction (LVEF) The percentage of blood pumped out of the left ventricle with each contraction. wcgclinical.comA primary indicator of global systolic function.
Left Ventricular Internal Diameter (LVID) The diameter of the left ventricle during systole and diastole.Assesses cardiac remodeling and chamber size.
Left Ventricular Mass (LVM) The calculated weight of the left ventricular muscle. wcgclinical.comAn indicator of hypertrophy in response to pressure or volume overload.
Coronary Flow Reserve (CFR) The ratio of maximal to basal coronary blood flow, indicating the capacity of the coronary circulation to dilate. nih.govAssesses coronary microvascular function.
Doppler Flow Velocity Measures the speed and direction of blood flow across heart valves. wcgclinical.comUsed to assess valvular stenosis or regurgitation.

Future Directions and Emerging Research Avenues for Temocaprilate

Exploration of Novel Preclinical Therapeutic Applications Beyond Primary Indications

Future research is poised to investigate temocaprilate in novel therapeutic contexts beyond its established role in hypertension. Two promising areas are its potential effects on advanced glycation end-products (AGEs) and its interaction with multidrug resistance-associated proteins (MRPs).

Advanced Glycation End-Products (AGEs) Inhibition: AGEs are harmful compounds that form when proteins or lipids are exposed to sugars. nih.govwikipedia.org Their accumulation is implicated in the development and progression of numerous degenerative diseases, including diabetic complications and atherosclerosis. nih.gov Preclinical evidence suggests that some ACE inhibitors may possess AGE-lowering effects. researchgate.net Future preclinical studies could systematically evaluate this compound's ability to inhibit AGE formation or break existing AGE cross-links, potentially offering a therapeutic strategy for AGE-related pathologies like diabetic nephropathy or neuropathy. mdpi.com

Modulation of Multidrug Resistance-Associated Protein 2 (MRP2): this compound is a known substrate for MRP2 (also known as ABCC2), an efflux transporter protein that plays a critical role in moving substances, including drug conjugates, out of cells. solvobiotech.comsemanticscholar.org Overexpression of MRP2 is a mechanism of multidrug resistance in some cancers. semanticscholar.org Investigating how this compound interacts with MRP2 could open up novel applications. For instance, it could be explored as a modulator to increase the intracellular concentration and efficacy of chemotherapy drugs that are MRP2 substrates in resistant tumors.

Table 1: Potential Novel Preclinical Applications for this compound

Potential Application Rationale Key Pathologies of Interest
AGE-Lowering Agent Potential to inhibit the formation or enhance the clearance of Advanced Glycation End-Products (AGEs). researchgate.net Diabetic Complications (Nephropathy, Retinopathy), Atherosclerosis, Neurodegenerative Diseases. nih.govmdpi.com
MRP2 Modulator As a substrate, it may competitively inhibit the efflux of other MRP2 substrates. solvobiotech.com Multidrug-Resistant Cancers, Enhancing Efficacy of Co-administered Drugs. semanticscholar.org

Mechanistic Interrogations in Advanced Preclinical Disease Models (e.g., Complex Fibrotic Models)

To better understand the full therapeutic potential of this compound, future research must move beyond simple hypertension models to more complex and clinically relevant preclinical disease models.

One example of an advanced model is the use of aging spontaneously hypertensive rats (SHRs) . Aging is an independent risk factor for cardiovascular diseases, leading to structural and functional changes like cardiac fibrosis and hypertrophy. nih.govnih.gov Studies in aged animal models can elucidate how this compound influences age-associated cardiac remodeling, which often involves complex interactions between hypertension, fibrosis, and inflammation. cas.czaging-us.com Investigating its effects in these models provides insights into its potential to reverse or slow advanced cardiac remodeling that is more representative of chronic human conditions. frontiersin.org

Future research should also extend to other complex fibrotic models in different organ systems. Fibrosis is a pathological process of excessive scarring that can lead to organ failure. oncodesign-services.comsygnaturediscovery.com Given the known role of the renin-angiotensin system in promoting fibrosis, evaluating this compound in these models is a logical next step.

Table 2: Advanced Preclinical Models for Future this compound Research

Model Type Target Organ/Disease Key Pathological Features Investigated
Aging Hypertensive Models Heart (Cardiac Fibrosis/Hypertrophy) Age-related cardiac remodeling, diastolic dysfunction, inflammation. nih.govnih.gov
Bleomycin-Induced Lung Fibrosis Lung (Pulmonary Fibrosis) Myofibroblast activation, collagen deposition, inflammation. nih.gov
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Liver (Liver Fibrosis/NASH) Hepatic stellate cell activation, extracellular matrix deposition. oncodesign-services.com
Unilateral Ureteral Obstruction (UUO) Kidney (Renal Fibrosis) Tubular injury, interstitial fibrosis, inflammation. oncodesign-services.com

Development of Next-Generation Analogues and Prodrug Strategies with Improved Preclinical Profiles

While temocapril (B1683001) is itself a prodrug, designed for conversion to the active this compound, there is scope for developing next-generation compounds with further optimized properties. The history of ACE inhibitors demonstrates the success of the prodrug approach, where inactive ester derivatives are created to enhance oral bioavailability before being hydrolyzed in the body to the active "-rilat" form. tandfonline.comscispace.com

Future research could focus on creating novel analogues or alternative prodrugs of this compound with goals such as:

Enhanced Lipophilicity: Modifying the promoiety could increase lipophilicity, potentially improving absorption and tissue penetration. scispace.comnih.gov

Targeted Delivery: Designing prodrugs that are selectively activated in specific tissues (e.g., the heart or kidneys) could maximize local therapeutic effects while minimizing systemic exposure.

Extended Duration of Action: Altering the chemical structure could modulate the rate of hydrolysis, leading to a more sustained release of active this compound and allowing for less frequent dosing. tandfonline.com

Carrier-Mediated Uptake: Creating di- or tripeptide-like prodrugs could enable them to "hitchhike" on intestinal peptide transporters, improving their uptake. annualreviews.org

Table 3: Prodrug Strategies for Developing Next-Generation this compound

Strategy Objective Example from ACE Inhibitor Class
Esterification Increase lipophilicity and oral absorption. scispace.com Enalapril is the ethyl ester prodrug of enalaprilat. tandfonline.com
Phosphonate Esters Utilize different metabolic pathways (e.g., GIT and liver esterases). tandfonline.com Fosinopril is a phosphonic acid prodrug of fosinoprilat. tandfonline.com
Peptide Linkages Target intestinal peptide transporters for improved uptake. annualreviews.org The peptide-like structure of many ACE inhibitors aids their absorption. annualreviews.org

Integration of "Omics" Technologies (e.g., transcriptomics, proteomics) in Preclinical Pharmacological Research

The application of "omics" technologies represents a significant frontier in understanding the comprehensive biological effects of this compound. These high-throughput methods can provide an unbiased, system-wide view of molecular changes induced by the drug.

Transcriptomics (RNA-seq): This technology can reveal how this compound alters gene expression in target tissues. Preclinical studies could use transcriptomics to identify novel signaling pathways modulated by the drug beyond the canonical renin-angiotensin system. For example, analyzing gene expression changes in the hearts of treated aging rats could uncover new mechanisms related to its anti-fibrotic or anti-inflammatory effects. medrxiv.orgmdpi.com

Proteomics: Proteomics identifies and quantifies the entire set of proteins in a cell or tissue, providing a direct look at the functional molecules. abcam.com Proteomic analysis of tissues from this compound-treated animal models could identify novel protein targets or biomarkers of drug response. nih.gov For instance, phosphoproteomics was used in aged rat hearts to show changes in proteins like CaMKII, which is involved in cardiac remodeling. nih.gov Similar studies with this compound could pinpoint specific proteins whose phosphorylation status is altered, offering new mechanistic insights.

Integrating these omics datasets can create a comprehensive picture of this compound's mechanism of action, potentially identifying new therapeutic targets and patient populations who might benefit most. frontiersin.orgnih.gov

Table 4: Potential Applications of "Omics" in this compound Research

"Omics" Technology Research Question Potential Outcome
Transcriptomics How does this compound alter the gene expression profile in fibrotic heart tissue? Identification of novel anti-fibrotic pathways; discovery of gene expression biomarkers. mdpi.com
Proteomics What proteins are differentially expressed or modified in the kidney following this compound treatment in a diabetic nephropathy model? Discovery of new therapeutic targets; identification of protein biomarkers for drug efficacy. nih.gov
Integrated Omics What is the complete molecular network affected by this compound in vascular smooth muscle cells? A systems-level understanding of its effects on cellular function, integrating gene, protein, and metabolite data. frontiersin.org

Addressing Variability in Preclinical Responses Through Animal Model Refinements

A significant challenge in preclinical research is the variability in response to treatment, both within and between animal models. nih.gov Future studies on this compound can benefit from refinements in animal modeling to better understand and control for this variability, thereby improving the translatability of findings to human populations.

Pharmacogenomic Considerations: Response to antihypertensive drugs, including ACE inhibitors, is influenced by genetic polymorphisms. nih.govmdpi.com For example, polymorphisms in genes of the renin-angiotensin-aldosterone system can affect drug efficacy. nih.gov Future preclinical studies could utilize genetically diverse animal strains or humanized mouse models that carry specific human genetic variants known to influence drug response. This would allow researchers to investigate how genetic background affects this compound's efficacy and to identify potential genetic markers that predict treatment outcomes. diva-portal.orggenomed.com

Model Refinement for Co-morbidities: Human patients often present with multiple conditions. Preclinical models that better recapitulate human co-morbidities, such as hypertension combined with diabetes or aging, are crucial. nih.gov Studying this compound in such models can provide more realistic insights into its effectiveness and mechanism of action in complex disease states, helping to explain variability that might arise from interacting pathologies.

By incorporating these refinements, future preclinical research can generate more robust and clinically relevant data, paving the way for more personalized therapeutic strategies with this compound.

Table 5: Factors Contributing to Preclinical Response Variability and Potential Refinements

Source of Variability Description Proposed Model Refinement
Genetic Background Polymorphisms in drug targets or metabolic enzymes can alter drug response. mdpi.comnih.gov Use of diverse inbred animal strains or models with specific human genetic variants (pharmacogenomic models). genomed.com
Pathophysiological State The presence of co-morbidities (e.g., diabetes, aging) can impact drug efficacy. umm.ac.id Development of models that incorporate multiple, concurrent disease states (e.g., aged diabetic hypertensive models). nih.gov
Blood Pressure Variability Short- and long-term fluctuations in blood pressure can confound treatment effects. ahajournals.orgnih.gov Employing continuous telemetric blood pressure monitoring to accurately assess drug effects on both mean pressure and variability.

Q & A

Q. What are the key considerations for synthesizing and characterizing Temocaprilate in laboratory settings?

Methodological Answer: Synthesis of this compound requires precise control over stereochemistry due to its (2S,6R) and (1S) configurations . Begin with chiral starting materials and employ asymmetric catalysis to ensure enantiomeric purity. Post-synthesis, validate structure using nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>99.5%) . For characterization, include mass spectrometry (MS) and X-ray crystallography to resolve ambiguities in molecular geometry. Document all steps rigorously to ensure reproducibility, adhering to IUPAC naming conventions and spectroscopic data reporting standards .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

Methodological Answer: Use accelerated stability studies under stress conditions (e.g., heat, light, pH extremes) to assess degradation pathways. Monitor purity via HPLC with photodiode array detection to identify impurities. For quantitative analysis, employ validated assay methods per pharmacopeial guidelines, such as those outlined for Temocapril Hydrochloride, ensuring compliance with acceptance criteria (e.g., ≤0.1% for unknown impurities) . Include forced degradation experiments to identify degradation products and validate stability-indicating methods .

Advanced Research Questions

Q. What experimental frameworks are recommended for investigating this compound’s pharmacokinetic (PK) profile in preclinical models?

Methodological Answer: Design PK studies using compartmental modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. For in vivo studies, administer this compound orally and intravenously to calculate bioavailability. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration quantification. Incorporate enzyme inhibition assays (e.g., angiotensin-converting enzyme activity in serum) to correlate PK data with pharmacodynamic effects . Address interspecies variability by testing multiple animal models (e.g., rodents, canines) and apply allometric scaling for human dose extrapolation .

Q. How should researchers resolve contradictions in this compound’s efficacy data across different experimental systems?

Methodological Answer: First, conduct a systematic review of confounding variables (e.g., dosing regimens, model specificity). For in vitro-in vivo discrepancies, validate findings using human primary cells or organoids to bridge translational gaps. Apply statistical frameworks like mixed-effects models to account for variability. If contradictory results persist, employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess the hypothesis and experimental design . Document limitations transparently, including batch-to-batch variability in compound synthesis or species-specific metabolic differences .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) for enhanced ACE inhibition?

Methodological Answer: Perform SAR studies by modifying functional groups (e.g., thienyl or carboxyalkyl residues) and testing inhibitory potency via fluorometric ACE assays. Use molecular docking simulations to predict binding affinities to ACE’s active site, focusing on zinc-coordinating residues. Validate predictions with crystallographic studies of this compound-ACE complexes . For iterative optimization, employ combinatorial chemistry to generate derivatives and prioritize candidates with improved IC50 values and selectivity profiles .

Q. How can researchers ensure reproducibility in this compound’s ACE inhibition assays?

Methodological Answer: Standardize assay conditions: fix enzyme concentration, substrate (e.g., hippuryl-histidyl-leucine), and incubation time. Include positive controls (e.g., Captopril) and negative controls (enzyme-free blanks). Use plate readers with kinetic mode to monitor hydrolysis rates. Address inter-lab variability by sharing raw data and protocols via open-access platforms. Adhere to MIAME (Minimum Information About a Medicinal Chemistry Experiment) guidelines for metadata reporting .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Methodological Answer: Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC50 and Hill coefficients. Use non-linear regression tools (e.g., GraphPad Prism) and validate model assumptions via residual plots. For non-normal distributions, apply bootstrapping to estimate confidence intervals. Report effect sizes with 95% CI to avoid overreliance on p-values .

Q. How should researchers contextualize this compound’s efficacy against other ACE inhibitors in meta-analyses?

Methodological Answer: Conduct a PRISMA-guided systematic review to identify comparable studies. Extract data on endpoints (e.g., blood pressure reduction, adverse events) and perform network meta-analysis using Bayesian frameworks. Adjust for heterogeneity via random-effects models and assess publication bias with funnel plots . Highlight this compound’s unique properties (e.g., prodrug activation kinetics) in discussion sections .

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